molecular formula C20H19N5OS B2608495 (E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1257556-16-3

(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Número de catálogo: B2608495
Número CAS: 1257556-16-3
Peso molecular: 377.47
Clave InChI: FMJASRNIMRGOFQ-VMPITWQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic small molecule featuring a piperazine core substituted with a pyridinylpyridazine moiety and an α,β-unsaturated ketone (enone) conjugated to a thiophene ring. The E-configuration of the enone group is critical for maintaining planar geometry, which may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding interactions.

Crystallographic studies of analogous compounds (e.g., ) often employ refinement programs like SHELXL, a widely used tool for small-molecule structural analysis .

Propiedades

IUPAC Name

(E)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c26-20(8-5-17-4-2-14-27-17)25-12-10-24(11-13-25)19-7-6-18(22-23-19)16-3-1-9-21-15-16/h1-9,14-15H,10-13H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJASRNIMRGOFQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, presenting a comprehensive overview of the current research findings.

Synthesis

The synthesis of the compound involves several steps, typically starting from pyridazine derivatives and piperazine. The general synthetic route can be summarized as follows:

  • Formation of Pyridazine Derivatives : The initial step often includes the cyclization of appropriate precursors to form pyridazine rings.
  • Piperazine Attachment : Subsequent reactions introduce piperazine moieties, which enhance the compound's pharmacological properties.
  • Final Modification : The introduction of thiophene and other substituents is achieved through various coupling reactions.

Biological Activity

The biological activity of (E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been evaluated across multiple studies, highlighting its potential in treating various diseases.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, demonstrating its potential as an anti-tubercular agent .

CompoundTarget PathogenIC50 (μM)
(E)-1...Mycobacterium tuberculosis1.35 - 2.18

Cytotoxicity Studies

In cytotoxicity assessments on human embryonic kidney cells (HEK-293), the compound demonstrated low toxicity, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. Modifications at the piperazine and pyridazine positions significantly influence potency and selectivity against target pathogens .

Case Studies

  • Anti-Tubercular Activity :
    • A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds with pyridazinyl and piperazinyl substituents showed the most promising results .
  • Cytotoxicity Evaluation :
    • Compounds were evaluated for their cytotoxic effects on HEK-293 cells, with findings indicating that most derivatives were non-toxic at concentrations effective against M. tuberculosis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents on the piperazine ring or the aryl/heteroaryl groups attached to the enone system. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Solubility* Reported Biological Activity
(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 433.47 Pyridinylpyridazine, thiophene-enone Moderate (DMSO) Hypothesized kinase inhibition (structural analogy)
(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one () 437.41 CF₃-pyrimidine, thiophene-enone Low (aqueous) Enhanced metabolic stability due to CF₃ group
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () 356.37 Fluorophenyl, furan-carbonyl High (DMF) Antimicrobial activity (broad-spectrum)

*Solubility data inferred from structural features and solvent compatibility in synthesis protocols .

Key Observations:

Replacing thiophene with 4-fluorophenyl () reduces π-electron density, possibly diminishing interactions with electron-rich binding pockets but enhancing solubility in polar solvents .

Enone Configuration: All analogs retain the E-configured enone, crucial for maintaining conjugation and rigidity. Computational studies of similar enones suggest this geometry optimizes binding to ATP pockets in kinases .

Analytical and Structural Characterization

  • Crystallography : Structural refinement of analogs (e.g., ) relies on SHELXL , which optimizes parameters like thermal displacement and occupancy .
  • HPLC-ESI-MSn : Used to characterize metabolite profiles in related extracts (), this method could quantify the target compound’s stability or degradation products in biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.